[6-Bromo-2-(4-chloro-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide
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Overview
Description
2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a bromine atom, a chlorine atom, and a phenyl group attached to a dihydroquinazoline core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core through a cyclization reaction. This can be achieved by reacting an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Bromine and Chlorine Atoms: The bromine and chlorine atoms are introduced through halogenation reactions. This can be done using bromine and chlorine reagents under controlled conditions to ensure selective halogenation.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the quinazoline core in the presence of a Lewis acid catalyst.
Formation of the Acetohydrazide Moiety: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYLQUINAZOLIN-3-YL]ACETOHYDRAZIDE: Similar structure but lacks the dihydroquinazoline core.
2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZINE: Similar structure but with a hydrazine moiety instead of acetohydrazide.
Uniqueness
The uniqueness of 2-[6-BROMO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H18BrClN4O |
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Molecular Weight |
469.8 g/mol |
IUPAC Name |
2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetohydrazide |
InChI |
InChI=1S/C22H18BrClN4O/c23-16-8-11-19-18(12-16)21(14-4-2-1-3-5-14)28(13-20(29)27-25)22(26-19)15-6-9-17(24)10-7-15/h1-12,21H,13,25H2,(H,27,29) |
InChI Key |
NXCCQIIUISVAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)N=C(N2CC(=O)NN)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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